molecular formula C9H4ClF3O4 B2691917 3-chloro-6-(trifluoromethyl)phthalic Acid CAS No. 76284-58-7

3-chloro-6-(trifluoromethyl)phthalic Acid

Cat. No. B2691917
CAS RN: 76284-58-7
M. Wt: 268.57
InChI Key: YCNPWBMRFHFLRE-UHFFFAOYSA-N
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Description

3-chloro-6-(trifluoromethyl)phthalic Acid is a chemical compound that contains a total of 21 bonds: 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups . It is a versatile compound with exciting applications in scientific research.


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has also been reported .


Molecular Structure Analysis

The molecular structure of 3-chloro-6-(trifluoromethyl)phthalic Acid includes a six-membered ring, two carboxylic acids (aromatic), and two hydroxyl groups . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

Trifluoromethylation by photoredox catalysis has emerged as a significant area of study. This process involves the generation of the trifluoromethyl radical based on photoredox processes . The metal-free and highly regioselective synthesis of 2-trifluoromethylindoles has also been reported .

Scientific Research Applications

Phthalic acid esters (PAEs) are a broad class of chemicals widely utilized for enhancing the flexibility and extensibility of various products. Their presence in the environment and potential biosynthesis suggest an ecological role beyond human-made pollutants. Research has identified their natural occurrence in plants, microorganisms, and algae, pointing to their allelopathic, antimicrobial, and insecticidal activities which could impact ecosystem dynamics and stress responses (Huang et al., 2021).

Environmental Impact and Treatment

PAEs, due to their extensive use and potential hazards, are prevalent in various environmental matrices, including water, soil, and air. The challenge lies in effectively removing them from wastewater, with factors such as solid separation, sludge retention time, and redox environments playing crucial roles. Advanced oxidation processes (AOPs) offer promising avenues for mitigating their presence, underscoring the need for comprehensive strategies to address PAE contamination and its ecological ramifications (Gani & Kazmi, 2016).

Health Risks and Regulatory Perspectives

The ubiquitous nature of PAEs has raised concerns regarding their impact on human health, particularly through endocrine disruption. Chronic exposure, even at low levels, could contribute to a range of adverse health outcomes. However, assessments of phthalate burden in human populations reveal a declining trend in exposure, possibly due to regulatory measures aimed at reducing their presence in consumer products and the environment. This reduction highlights the importance of ongoing monitoring and risk assessment to safeguard public health (Katsikantami et al., 2016).

Innovative Degradation Approaches

Emerging research focuses on microbial degradation as a viable method for reducing environmental PAE concentrations. Understanding the mechanisms by which microbes metabolize PAEs could lead to the development of bioremediation strategies, offering a sustainable solution to mitigate the impact of these chemicals. This approach emphasizes the potential for leveraging biological systems to address pollution challenges, paving the way for cleaner and healthier ecosystems (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety data sheet for a similar compound, phthalic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye damage .

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNPWBMRFHFLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(trifluoromethyl)phthalic Acid

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